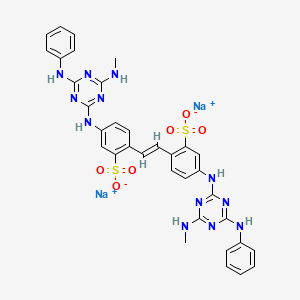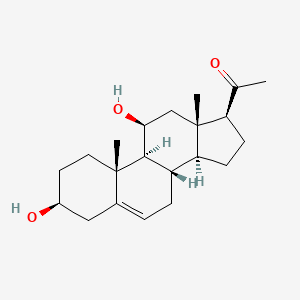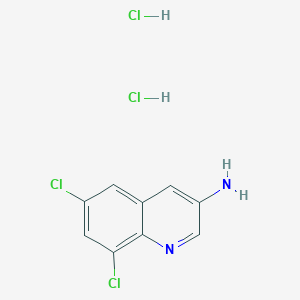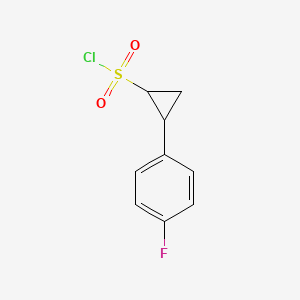
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-Furyl)acryloyl)-L-tryptophan is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a furylacryloyl group attached to the amino acid tryptophan, which imparts distinct chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furyl)acryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-(2-furyl)acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of N-(3-(2-Furyl)acryloyl)-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-Furyl)acryloyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The furylacryloyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the double bond in the acryl group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furylacryloyl group.
Reduction: Saturated derivatives of the acryl group.
Substitution: Various substituted furyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-Furyl)acryloyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in studies involving protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-(3-(2-Furyl)acryloyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The furylacryloyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala: A synthetic substance resembling the primary structure of collagen and hydrolyzed by collagenases.
N-(3-(2-Furyl)acryloyl)-Phe-Gly-Gly: Acts as a substrate for angiotensin-converting enzyme and is used in inhibitory assays.
Uniqueness
N-(3-(2-Furyl)acryloyl)-L-tryptophan is unique due to its specific interaction with tryptophan residues, which imparts distinct biological activities compared to other furylacryloyl derivatives. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in biochemical and pharmacological research .
Eigenschaften
CAS-Nummer |
261179-11-7 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1 |
InChI-Schlüssel |
BVDYWVVWERVABZ-WAVCKPEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















